![molecular formula C19H18N4O2 B498569 {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891450-15-0](/img/structure/B498569.png)
{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
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Overview
Description
This compound is a derivative of benzimidazole . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of this compound have been conducted using the B3LYP/6-311++G(d,p) basis set .
Synthesis Analysis
The original synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of the molecule is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .Molecular Structure Analysis
The optimized geometrical structure, electronic and vibrational features of this compound have been studied using the B3LYP/6-311++G(d,p) basis set . The UV-vis spectrum of this compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis
The original synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of the molecule is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.37 . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of this compound have been conducted .Scientific Research Applications
- Lead Compound : Benzimidazole acetic acid serves as a promising lead compound for developing new drugs. Researchers have explored its potential in antiviral, anticancer, and antibacterial therapies .
Medicinal Chemistry and Drug Development
Antiprotozoal and Antitubercular Activities
Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives often vary, but they commonly interact with cellular proteins or enzymes. For instance, benzimidazole compounds have been studied for their antimicrobial, anticancer, antiviral, and antiparasitic activities . Let’s assume our compound interacts with a specific protein or enzyme.
properties
IUPAC Name |
2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFSNDSSFDZKGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid |
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